

An In-depth Technical Guide to the Chemical Structure of Carapin

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Compound of Interest

Compound Name: Carapin

Cat. No.: B1239719

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Introduction

Carapin is a naturally occurring tetranortriterpenoid, a class of compounds more commonly known as limonoids. It is primarily isolated from trees of the *Carapa* genus, including *Carapa guianensis*, *Carapa procera*, and *Carapa indica*, which are found in West Africa and Central and South America. Limonoids are recognized for their diverse biological activities, and **Carapin**, in particular, has been identified as a pregnane X receptor (PXR) activator, suggesting its potential role in modulating xenobiotic metabolism and other physiological processes. This guide provides a comprehensive overview of the chemical structure of **Carapin**, including its physicochemical properties, and outlines the general experimental methodologies employed for the structural elucidation of such complex natural products.

Chemical Structure and Properties

Carapin possesses a complex, highly oxygenated tetracyclic core structure characteristic of limonoids. Its chemical identity has been established through various spectroscopic and analytical techniques.

Data Presentation: Physicochemical and Structural Data

The key quantitative data for **Carapin** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₂₇ H ₃₂ O ₇	PubChem CID: 46878983[1]
Molecular Weight	468.5 g/mol	PubChem CID: 46878983[1]
IUPAC Name	methyl 2-[(1R,2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.0 ² , ¹¹ .0 ⁵ , ¹⁰]heptadec-9-en-16-yl]acetate	PubChem CID: 46878983
SMILES String	<chem>C[C@@]12CC[C@H]3C(C1=CC(=O)O[C@H]2C4=COC=C4)[C@@H]5C(=O)[C@]3(--INVALID-LINK--CC(=O)OC)C</chem>	PubChem CID: 46878983
InChI Key	SWTDXMBCOHIACK-GKBPHPQKSA-N	PubChem CID: 46878983
CAS Number	3463-88-5	J-GLOBAL

Experimental Protocols for Structural Elucidation

The definitive structure of **Carapin** and related limonoids is determined through a combination of sophisticated analytical techniques. While the original 1964 publication detailing the initial structure elucidation of **Carapin** is not readily available to provide specific experimental parameters, this section outlines the generalized, modern protocols used for the isolation and characterization of such compounds.

Isolation and Purification

- **Extraction:** Dried and powdered plant material (e.g., seeds, bark) is typically subjected to solvent extraction. A common method involves sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

- **Chromatographic Separation:** The crude extract is then subjected to various chromatographic techniques to isolate individual compounds.
 - **Column Chromatography:** Initial separation is often performed on a silica gel or alumina column with a gradient elution system.
 - **High-Performance Liquid Chromatography (HPLC):** For final purification, reversed-phase or normal-phase HPLC is employed to yield highly pure **Carapin**.

Structure Determination

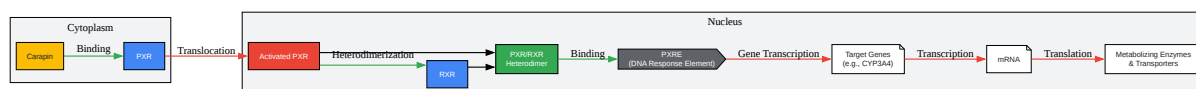
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR is the most powerful tool for elucidating the complex structure of natural products like **Carapin**.
 - **^1H NMR:** This technique provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.
 - **^{13}C NMR:** This provides information about the carbon skeleton of the molecule.
 - **2D NMR Experiments:**
 - **COSY (Correlation Spectroscopy):** Identifies proton-proton couplings, revealing neighboring protons.
 - **HSQC (Heteronuclear Single Quantum Coherence):** Correlates directly bonded proton and carbon atoms.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the complete molecular structure.
 - **NOESY (Nuclear Overhauser Effect Spectroscopy):** Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.
- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight and elemental composition of **Carapin**, as well as to gain structural information through fragmentation analysis.

- High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization Time-of-Flight) or Orbitrap MS provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
- Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable clues about the different structural motifs within the molecule.
- X-Ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.
 - Crystallization: A highly purified sample of **Carapin** is crystallized from a suitable solvent or solvent mixture.
 - X-ray Diffraction: The crystal is irradiated with X-rays, and the diffraction pattern is collected.
 - Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice are determined.

Signaling Pathway: Pregnane X Receptor (PXR) Activation

Carapin has been identified as an activator of the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in sensing foreign chemicals (xenobiotics) and regulating their metabolism and elimination.

Upon entering the cell, **Carapin** can bind to the ligand-binding domain of PXR in the cytoplasm. This binding event triggers a conformational change in the PXR protein, leading to its translocation into the nucleus. In the nucleus, the activated PXR forms a heterodimer with the Retinoid X Receptor (RXR). This PXR/RXR heterodimer then binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in drug metabolism, such as cytochrome P450 enzymes (e.g., CYP3A4), as well as various transporters.



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PXR Activation Pathway by **Carapin**

Conclusion

Carapin is a structurally complex limonoid with significant biological activity, notably its ability to activate the Pregnane X Receptor. Its chemical structure has been elucidated through a combination of advanced spectroscopic and analytical methods. The understanding of its interaction with key cellular signaling pathways, such as the PXR pathway, opens avenues for further research into its therapeutic potential, particularly in the context of drug metabolism and disposition. This guide provides a foundational understanding for researchers and professionals in the field of natural product chemistry and drug development.

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References

- 1. Carapin | C27H32O7 | CID 46878983 - PubChem [pubchem.ncbi.nlm.nih.gov]
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